ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

FRET Fluorogenic Substrate Quenching Efficiency

Researchers characterizing Asp-specific proteases often encounter variable kinetics from generic FRET substrates, compromising HTS data reproducibility. This Abz/Tyr(NO₂)-paired octapeptide is the validated standard for endoproteinase AspN and homologous proteases from S. aureus, B. licheniformis, and S. griseus, enabling precise determination of Km and kcat via specific Asp-Val cleavage. • Optimized Abz donor (λex 320/λem 420 nm) paired with 3-nitro-Tyr quencher delivers high signal-to-noise for miniaturized 384/1536-well screening. • Blue-shifted 420 nm emission permits multiplexing with longer-wavelength substrates for simultaneous multi-protease profiling in biopharmaceutical QC. • Supplied as lyophilized powder with full COA; stable at -20°C.

Molecular Formula C62H71N11O18
Molecular Weight 1258.309
CAS No. 143147-74-4
Cat. No. B590184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH
CAS143147-74-4
Molecular FormulaC62H71N11O18
Molecular Weight1258.309
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N
InChIInChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1
InChIKeyPFEQHJCFRHQYSA-PTADSWQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH (CAS 143147-74-4) – A Key FRET Substrate for Asp-Specific Protease Research


ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH (commonly abbreviated as Abz-AFAFDVY(NO₂)D) is a synthetic internally quenched fluorogenic peptide substrate engineered for the detection and kinetic characterization of aspartic acid-specific (Asp-specific) proteases [1]. Its design incorporates a 2-aminobenzoyl (Abz) fluorescent donor paired with a 3-nitro-tyrosine (Tyr(NO₂)) acceptor quencher, a donor-acceptor pair demonstrated to be highly efficient for resonance energy transfer (FRET) in solid-phase protease assays [2]. The intact substrate exhibits low background fluorescence due to intramolecular quenching; upon specific enzymatic cleavage at the Asp-Val bond, the donor and quencher are spatially separated, resulting in a measurable increase in Abz fluorescence at 420 nm (excitation ~320 nm) [3]. This compound is the primary commercial FRET substrate for endoproteinase AspN and homologous Asp-specific proteases from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .

Why Generic Fluorescent Protease Substitutes Cannot Replace ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH


Fluorogenic protease substrates are not interchangeable reagent commodities; their performance is dictated by the precise amino acid sequence and the spectral properties of the donor-quencher pair [1]. The Abz/Tyr(NO₂) pair exhibits a specific excitation (320 nm) and emission (420 nm) profile that is optimally matched to produce a high signal-to-noise ratio upon cleavage, a property not guaranteed by other generic FRET pairs such as Mca/Dnp or Edans/Dabcyl [2]. Furthermore, the octapeptide sequence Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-3-nitro-Tyr-Asp positions the scissile Asp-Val bond at the enzymatic recognition site required for Asp-specific proteases like endoproteinase AspN. Substituting a substrate with a different sequence, even one containing aspartic acid, will alter the subsite interactions with the enzyme's active site cleft, potentially leading to a drastically reduced catalytic rate constant (k_cat) or increased Michaelis constant (K_m), thereby invalidating cross-study comparisons or high-throughput screening results .

Quantitative Differentiation of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH: Evidence for Scientific Procurement


Superior Signal-to-Noise Ratio of the Abz/Tyr(NO₂) Donor-Acceptor Pair in FRET Assays

The Abz/Tyr(NO₂) donor-acceptor pair was validated as a highly efficient FRET system in the foundational solid-phase assay methodology, establishing it as the basis for internally quenched substrates. The increase in fluorescence upon cleavage is described as 'dramatic,' facilitating sensitive detection in complex biological matrices [1]. Unlike the commonly used Edans/Dabcyl pair (excitation 340 nm, emission 490 nm), the Abz/Tyr(NO₂) pair operates at a shorter emission wavelength (420 nm), which provides a distinct advantage in multiplexed assays where longer-wavelength channels are reserved for other reporters, thus reducing spectral crosstalk .

FRET Fluorogenic Substrate Quenching Efficiency

Biological Target Selectivity: Validated Cleavage by Endoproteinase AspN from Multiple Microbial Species

This substrate is specifically validated to be cleaved at the Asp-Val bond by endoproteinase AspN and homologous Asp-specific proteases from three distinct microbial sources: Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus [1]. In contrast, broad-spectrum trypsin substrates (e.g., Abz-Gly-Arg-AMC) are cleaved by numerous serine proteases, leading to ambiguous results in complex samples. The reported selectivity for Asp-specific proteases is a critical differentiator for researchers studying this enzyme class .

Endoproteinase AspN Substrate Specificity Protease Cleavage Site

Validated Purity and Analytical Quality Control Enabling Reproducible Kinetic Data

Reproducibility of kinetic assays is directly dependent on substrate purity. This compound is supplied with a purity specification of >90% (HPLC) by Sigma-Aldrich (now MilliporeSigma) [1] and >95% or >97% by specialist peptide vendors such as Bachem and others . This level of analytical characterization contrasts with lower-grade custom peptide syntheses that may contain deletion peptides or unlabeled free acid impurities that act as competitive inhibitors, artificially inflating the apparent K_m. The availability of a Certificate of Analysis (CoA) including H-NMR and HPLC data ensures lot-to-lot consistency for longitudinal studies .

HPLC Purity QC Reproducibility

Long-term Solution Stability and Validated Storage Conditions for Assay Continuity

The stability of fluorogenic substrates in solution is a critical but often underreported parameter. Vendor documentation specifies that stock solutions of this substrate, once prepared, should be stored aliquoted in tightly sealed vials at -80°C for up to 6 months or at -20°C for 1 month . The powder form is stable for 3 years at -20°C . Such defined stability data are often unavailable for custom-synthesized alternatives, where solution stability must be determined empirically at the expense of time and material.

Stability Storage Shelf Life

Top Research and Industrial Application Scenarios for ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH


Real-Time Monitoring of Endoproteinase AspN Activity in Protein Characterization

Its validated cleavage by endoproteinase AspN makes this substrate the standard for real-time FRET-based monitoring of enzyme activity, enabling accurate determination of kinetic parameters (K_m, k_cat) during protein primary structure analysis [1].

High-Throughput Screening (HTS) for Inhibitors of Microbial Asp-Specific Proteases

The robust signal-to-noise ratio and defined stability of the Abz/Tyr(NO₂) pair support miniaturized assays in 384- or 1536-well formats for screening compound libraries against S. aureus or B. licheniformis Asp-specific proteases, a key step in antimicrobial drug discovery .

Multiplexed Protease Activity Profiling in Host-Cell Protein (HCP) Analysis

The blue-shifted emission at 420 nm allows this Abz-based substrate to be used in multiplexed assays alongside longer-wavelength substrates (e.g., Mca/Dnp or Rhodamine 110-based substrates), enabling simultaneous profiling of multiple protease classes in a single well for biopharmaceutical process quality control [2].

Solid-Phase Enzyme Specificity Mapping and Directed Evolution Studies

Building on the methodology where the Abz/Tyr(NO₂) pair was first validated, this substrate can be used as a reference standard for solid-phase subsite mapping to compare the specificity of engineered or evolved Asp-specific protease variants [3].

Technical Documentation Hub

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